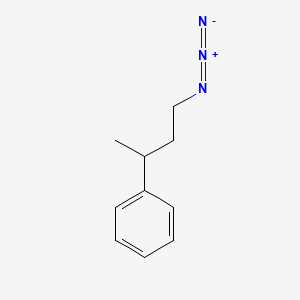![molecular formula C7H8N2O3 B13507396 {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyrimidine ring.
Vorbereitungsmethoden
The synthesis of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol typically involves multiple steps, starting from readily available precursorsThe final step usually involves the reduction of an intermediate to yield the desired methanol derivative . Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Analyse Chemischer Reaktionen
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol can be compared with other similar compounds, such as:
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}amine: Contains an amine group instead of methanol.
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}carboxylic acid: Features a carboxylic acid group. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-4-ylmethanol |
InChI |
InChI=1S/C7H8N2O3/c10-3-5-6-7(9-4-8-5)12-2-1-11-6/h4,10H,1-3H2 |
InChI-Schlüssel |
RPTKNWLTQSRJOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=NC=NC(=C2O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


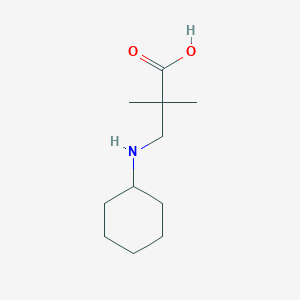
![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
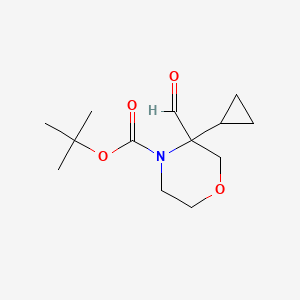
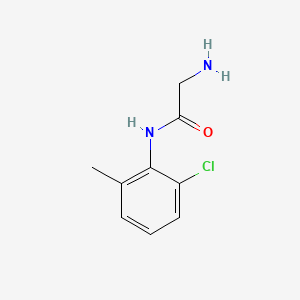
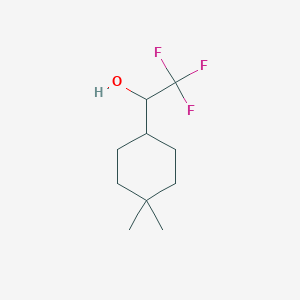
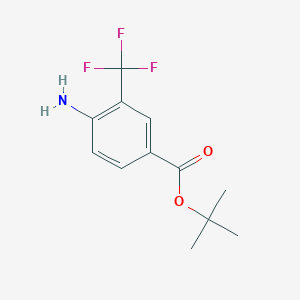
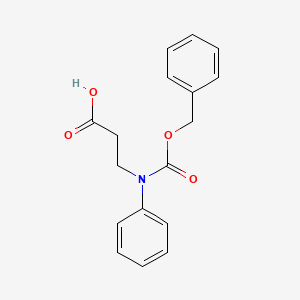

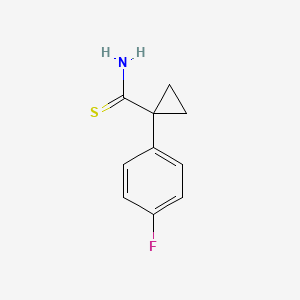
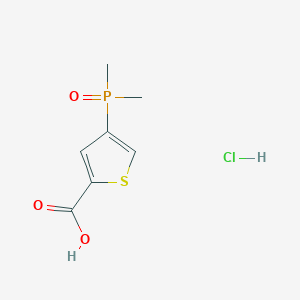
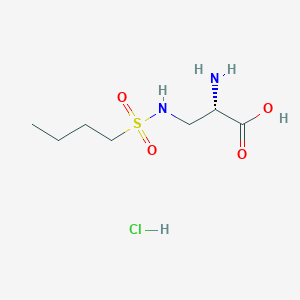
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
